6-Bromo-2'deoxynebularine

Description

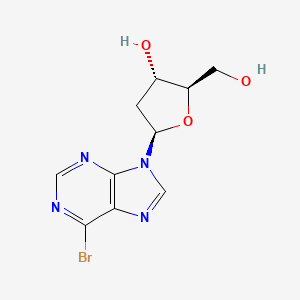

6-Bromo-2'deoxynebularine is a brominated analog of the nucleoside 2'-deoxynebularine, characterized by a bromine atom at the 6-position of the purine base. Nebularine itself is a naturally occurring nucleoside analog of adenosine, lacking the 3'-hydroxyl group on its ribose moiety, which confers unique biochemical properties, including altered base-pairing and polymerase recognition .

Properties

Molecular Formula |

C10H11BrN4O3 |

|---|---|

Molecular Weight |

315.12 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11BrN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1 |

InChI Key |

MYDCEPQNQWGIJE-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3Br)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2’deoxynebularine typically involves the bromination of 2’deoxynebularine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to avoid decomposition.

Industrial Production Methods: Industrial production of 6-Bromo-2’deoxynebularine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2’deoxynebularine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

6-Bromo-2’deoxynebularine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential antiviral and anticancer properties. It can inhibit certain enzymes and interfere with nucleic acid metabolism.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating viral infections and cancer.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 6-Bromo-2’deoxynebularine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromodeoxyuridine

- Structure : Bromine at the 5-position of uracil, attached to 2'-deoxyribose.

- Key Properties :

- Functional Contrast: Positional Effect: Bromine at the 6-position in 6-Bromo-2'deoxynebularine (vs. 5-position in 5-Bromodeoxyuridine) likely alters base-pairing fidelity. While 5-Bromodeoxyuridine mimics thymidine, this compound may disrupt adenosine-like pairing due to steric hindrance. Enzymatic Recognition: DNA polymerases discriminate against 5-Bromodeoxyuridine less severely than non-standard bases like xanthosine derivatives . The bulkier 6-bromo substitution in nebularine may exacerbate polymerase discrimination, reducing replication efficiency.

2'-Deoxynebularine (Parent Compound)

- Key Findings: Integrates into oligonucleotides but forms weaker hydrogen bonds compared to natural nucleosides . Demonstrated utility in expanded genetic alphabets due to its ability to pair with non-canonical bases like 2,4-diaminopyrimidine .

- Functional Contrast :

- Bromine Impact : The 6-bromo group in this compound may enhance base-stacking interactions via increased polarizability, improving duplex stability. However, it could also hinder enzymatic processing (e.g., phosphorylation by kinases or polymerase incorporation).

6-Bromoaplysinopsin (Marine Alkaloid)

- Structure : Brominated indole alkaloid isolated from marine sponges, unrelated to nucleosides .

- Key Properties :

- Functional Contrast: Bromine Role: While bromine enhances receptor binding in aplysinopsins, its role in this compound is structural, affecting nucleoside metabolism rather than neurotransmitter systems.

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

- Structure: Brominated nicotinohydrazide derivative with antibacterial activity .

- Key Properties :

- Forms hydrogen-bonded dimers or chains (N-H∙∙∙O, O-H∙∙∙N) critical for crystallinity and bioactivity.

- Functional Contrast: Bromine in Antimicrobial vs. Antiviral Contexts: Bromine in nicotinohydrazides enhances antibacterial efficacy, whereas in nucleosides like this compound, it likely targets viral or cancer DNA replication.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.